molecular formula C22H19BrN2O3 B1240353 3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid

3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid

Cat. No. B1240353
M. Wt: 439.3 g/mol
InChI Key: ODPJFPAJUAAVPL-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)-1-pyrazolyl]propanoic acid is a member of pyrazoles and a ring assembly.

Scientific Research Applications

  • Crystal Structure and Synthesis : A study by Kumarasinghe, Hruby, and Nichol (2009) highlighted the regiospecific syntheses of closely related compounds and the importance of single-crystal X-ray analysis for unambiguous structure determination. This is crucial in understanding the molecular structure and formation of hydrogen bonds and other interactions in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

  • Synthesis Techniques : Research by Reddy and Rao (2006) discussed the synthesis of similar pyrazol-4-yl propanoic acids, highlighting methods to produce these compounds efficiently. Such synthetic methods are significant for developing pharmaceuticals and other chemical products (Reddy & Rao, 2006).

  • Biomedical Applications : Ryzhkova, Ryzhkov, and Elinson (2020) investigated a compound with a similar structure, focusing on its potential biomedical applications, particularly in regulating inflammatory diseases. This research underscores the potential therapeutic uses of these compounds (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Pharmacological Properties : Another study by Srour, Fahmy, Khater, El‐Manawaty, and Shalaby (2018) synthesized derivatives of 1,3,4-trisubstituted pyrazole, similar in structure to the compound , and evaluated their anti-cancer activity against various human cancer cell lines. This highlights the potential for developing anti-cancer agents using such compounds (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).

  • Heterocyclic Chemistry Applications : A study by Flores et al. (2014) explored the heterocyclization of related compounds into isoxazole and pyrazole derivatives. This research is important for understanding the diverse applications of these compounds in heterocyclic chemistry (Flores et al., 2014).

properties

Product Name

3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C22H19BrN2O3/c1-15-2-4-17(5-3-15)22-18(14-25(24-22)13-12-21(27)28)8-11-20(26)16-6-9-19(23)10-7-16/h2-11,14H,12-13H2,1H3,(H,27,28)/b11-8+

InChI Key

ODPJFPAJUAAVPL-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)Br)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Br)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
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3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
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3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
Reactant of Route 4
3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
Reactant of Route 5
3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
Reactant of Route 6
3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid

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